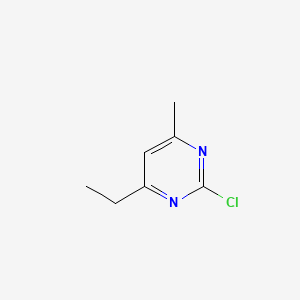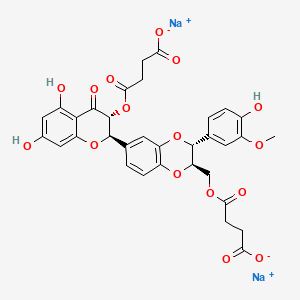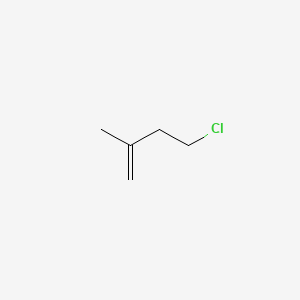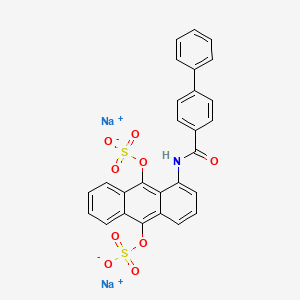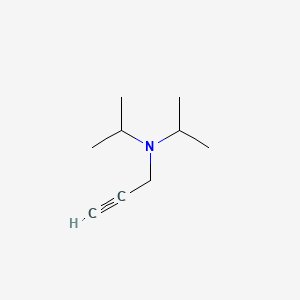
2-Propyn-1-amine, N,N-bis(1-methylethyl)-
Vue d'ensemble
Description
2-Propyn-1-amine, N,N-bis(1-methylethyl)- is a chemical compound with the molecular formula C9H17N . It contains a total of 26 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of 2-Propyn-1-amine, N,N-bis(1-methylethyl)- includes 27 atoms; 17 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom . It also contains 1 triple bond and 1 tertiary amine .Applications De Recherche Scientifique
Poly(amido-amine)s and Biological Properties
Research has explored the synthesis and biological properties of poly(amido-amine)s (PAAs) carrying ter-amino groups, emphasizing their potential in biological applications. These PAAs exhibit varying levels of cytotoxicity and haemolytic activity, indicating their suitability for biomedical applications, such as drug delivery systems, where endosomolytic capabilities are desirable (Ferruti et al., 2000).
Electrochemical Properties of Quinone Derivatives
Another study has focused on the electrochemical properties of quinone derivatives synthesized from primary amines, including 2-propylamino benzoquinone. These compounds display unique electrochemical behaviors that are sensitive to protonation, suggesting applications in electrochemical sensors and devices (Bayen et al., 2007).
Organometallic Catalysts for Olefin Polymerization
Research into bis(phenoxy-amine)Zirconium catalysts for olefin polymerization has shown that the nature of the activator can significantly affect polymerization activity. This work contributes to the field of catalysis, particularly in developing more efficient catalysts for the polymer industry (Ciancaleoni et al., 2011).
Fluorinated Polyimides for Advanced Materials
Several studies have synthesized novel fluorinated polyimides with excellent thermal stability, low dielectric constants, and high solubility in organic solvents. These materials are promising for electronic applications, where materials with specific dielectric properties and thermal stability are required (Chung et al., 2006; Chung et al., 2009).
Photopolymerization for Dental Restorations
The development of N,N'-dimethyl,-N,N'-di(methacryloxy ethyl)-1,6-hexanediamine as a polymerizable amine coinitiator in dental resin mixtures suggests its viability in improving the physical properties of dental resins. This advancement has implications for dental material science, offering alternatives for more durable and reliable dental restorations (Nie & Bowman, 2002).
Catalytic Alkylation of Aryl Grignard Reagents
Research on the catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes highlights a novel approach to C-C cross-coupling reactions. This methodology opens new pathways for the synthesis of complex organic molecules, valuable in pharmaceutical and materials science (Qian et al., 2011).
Propriétés
IUPAC Name |
N-propan-2-yl-N-prop-2-ynylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6-7-10(8(2)3)9(4)5/h1,8-9H,7H2,2-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRZHQRINOOLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283911 | |
| Record name | 2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |
CAS RN |
6323-87-1 | |
| Record name | 2-Propynylamine,N-diisopropyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34155 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40283911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (prop-2-yn-1-yl)bis(propan-2-yl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1618381.png)
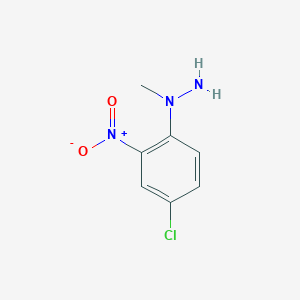

![6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1618386.png)
![[4-[Acetyl(ethyl)amino]phenyl] acetate](/img/structure/B1618387.png)
